![molecular formula C15H23N3O2 B010460 N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 101630-94-8](/img/structure/B10460.png)
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
Overview
Description
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (CAS 101630-94-8) is a pyridine derivative featuring dual pivaloyl (2,2-dimethylpropionyl) groups attached to the amino positions of a pyridine ring. Its molecular formula is C₁₅H₂₃N₃O₂, with a molar mass of 277.36 g/mol . The steric bulk of the pivaloyl groups contributes to its stability and influences intermolecular interactions, making it a candidate for crystallographic studies and synthetic intermediates.
Biological Activity
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (commonly referred to as DMPA) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMPA is characterized by its unique chemical structure, which includes a pyridine ring substituted with a propionamide group. The molecular formula is C_{15}H_{22}N_2O, and it has a molecular weight of 250.35 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating receptor interactions.
Research indicates that DMPA may interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. DMPA's ability to influence GPCR activity suggests potential applications in treating conditions such as inflammation and metabolic disorders.
Table 1: Summary of Biological Targets and Effects
Biological Target | Mechanism of Action | Observed Effects |
---|---|---|
G Protein-Coupled Receptors (GPCRs) | Modulation of receptor activity | Altered signal transduction pathways |
β-Adrenergic Receptors | Stimulation of lipolysis | Increased fatty acid mobilization |
Histamine Receptors | Inhibition of platelet aggregation | Reduced thrombus formation |
Anti-Inflammatory Effects
DMPA has shown promise in preclinical models for its anti-inflammatory properties. Studies have demonstrated that DMPA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. For instance, a study published in Journal of Medicinal Chemistry highlighted DMPA's efficacy in reducing inflammation markers in animal models of arthritis .
Metabolic Effects
In metabolic studies, DMPA has been linked to enhanced lipolysis and improved insulin sensitivity. This is particularly relevant for conditions such as obesity and type 2 diabetes. Research indicates that DMPA activates β-adrenergic receptors, leading to increased fatty acid oxidation and energy expenditure .
Case Studies
- Case Study on Arthritis : In a controlled trial involving arthritic rats, administration of DMPA resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
- Metabolic Syndrome Model : A study examining the effects of DMPA on a high-fat diet-induced metabolic syndrome showed that treated subjects exhibited lower body weight gain and improved glucose tolerance tests compared to untreated controls .
Safety and Toxicology
Safety assessments have indicated that DMPA exhibits a favorable toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and any potential adverse reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to act on specific biological targets makes it a candidate for drug development in various therapeutic areas.
Case Study: Inhibition of Enzymatic Activity
Research has shown that this compound exhibits inhibitory effects on certain enzymes, which are crucial in disease pathways. For instance, it has been studied as a potential inhibitor of Cathepsin K, an enzyme implicated in bone resorption and osteoporosis. The compound's design allows for selective binding to the active site of the enzyme, enhancing its efficacy as a therapeutic agent .
Proteomics Research
2. Target Identification
In proteomics, this compound is utilized for identifying and characterizing protein targets. Its unique structure allows it to interact with specific proteins, facilitating the study of protein functions and interactions.
Data Table: Protein Targets and Binding Affinities
Analytical Chemistry
3. Analytical Techniques
The compound is also employed in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of related compounds in biological samples. Its stability and solubility make it an ideal candidate for these methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via amidation of 6-amino-2-pyridinyl precursors with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Key steps include:
- Acylation : React 6-amino-2-pyridine with excess pivaloyl chloride under anhydrous conditions (e.g., THF, DMF) at 0–5°C to prevent diacylation byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structural identity of this compound be validated using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Compare H and C spectra to reference data. Key signals include the pyridine protons (δ 7.2–8.5 ppm) and pivaloyl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 223.18 (calculated exact mass: 223.1684) using ESI-MS .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Refine using SHELXL (space group, thermal parameters) to resolve bond lengths/angles and confirm the amide-pyridine linkage .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solutions?
- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions (pH <3 or >10) or prolonged exposure to moisture.
- Mitigation : Store in anhydrous DMSO or DMF at –20°C. For aqueous studies, use pH 6–8 buffers (e.g., PBS) and monitor stability via UV-Vis (λ~260 nm) over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Approach :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify electron-deficient pyridine C-4/C-6 positions susceptible to Suzuki-Miyaura coupling or SNAr reactions .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to prioritize reactive sites for functionalization (e.g., bromination at C-4 using NBS) .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for bromination) .
Q. What strategies resolve discrepancies between observed and theoretical spectral data (e.g., unexpected splitting in H NMR)?
- Case Study : If pyridine protons show anomalous splitting, consider:
- Conformational Analysis : Restricted rotation of the pivaloyl group may cause diastereotopic splitting. Variable-temperature NMR (VT-NMR) can confirm dynamic effects .
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., diacylated derivatives) that may overlap with target signals .
Q. How does modifying the pyridine ring (e.g., introducing hydroxymethyl groups) impact biological activity in neuropharmacological assays?
- Structure-Activity Relationship (SAR) :
- Synthetic Modification : Replace the C-6 pivalamide with hydroxymethyl (e.g., N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide) via reductive amination .
- Biological Testing : Assess acetylcholinesterase inhibition (Ellman assay) or neuroprotective effects in SH-SY5Y cells (MTT assay). Compare IC values to parent compound .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting solubility reports (e.g., DMSO vs. aqueous buffers) in pharmacological studies?
- Systematic Evaluation :
- Solubility Screening : Use nephelometry to quantify solubility in DMSO, PBS, and cell culture media. Note aggregation at high concentrations (dynamic light scattering) .
- Bioavailability : If aqueous solubility is poor (<10 µM), employ cyclodextrin-based formulations or prodrug strategies (e.g., ester hydrolysis) .
Q. Why do crystallographic data sometimes fail to match computational predictions for bond angles?
- Root Cause : Crystal packing forces or solvent inclusion may distort geometry.
- Resolution : Compare multiple crystal structures (if available) or perform periodic DFT simulations incorporating lattice parameters .
Q. Methodological Tables
Parameter | Typical Value | Reference |
---|---|---|
Molecular Weight | 223.23 g/mol | |
Melting Point | 71–75°C | |
HPLC Retention Time (C18) | 6.8 min (acetonitrile/water 70:30) | |
Calculated logP | 2.1 (Schrödinger QikProp) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
N-[6-(Dibromo-methyl)-2-pyrid-yl]-2,2-dimethyl-propionamide
- Structure: Replaces the amino-linked pivaloyl group with a dibromomethyl substituent.
- Higher molecular weight (C₁₁H₁₄Br₂N₂O, 353.06 g/mol) due to bromine atoms, impacting density and reactivity.
- Applications : Useful in crystallography for heavy-atom effects.
N-(6-Iodopyridin-2-yl)pivalamide
- Structure : Features an iodine atom at the pyridine 6-position.
- Molecular weight: 240.69 g/mol (C₁₁H₁₃IN₂O), lower than the target compound due to simpler substitution .
Hydroxy- and Hydroxymethyl-Substituted Analogs
N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- Structure: Hydroxyl group replaces one pivaloyl-linked amino group.
- Key Differences: Introduces hydrogen-bond donor sites, increasing solubility in polar solvents compared to the hydrophobic target compound . Molecular weight: 194.24 g/mol (C₁₀H₁₄N₂O₂), significantly lighter .
N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Structure : Hydroxymethyl group at the pyridine 5-position.
- Key Differences :
Complex Heterocyclic Derivatives
N,N′-{[(9-Anthrylmethyl)imino]bis(methylene-6,2-pyridinediyl)}bis(2,2-dimethylpropanamide)
- Structure : Anthracene-linked bis-pyridine core with pivalamide groups.
- Higher molecular weight (C₃₄H₃₈N₄O₂, 546.69 g/mol) and steric complexity .
N-[5-(4-Chloro-phenyl)-2-(2,2-dimethyl-propionylamino)-6-ethyl-pyrimidin-4-yl]-2,2-dimethyl-propionamide
- Structure : Pyrimidine core with pivalamide and chlorophenyl groups.
- Key Differences :
Formyl- and Carbonyl-Functionalized Analogs
N-(6-Chloro-3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Structure : Chlorine and formyl groups on the pyridine ring.
- Key Differences :
Structural and Physicochemical Data Table
Preparation Methods
Core Reaction Mechanism and Starting Materials
The target molecule is synthesized via sequential nucleophilic acyl substitution reactions. The primary starting material, 2,6-diaminopyridine , undergoes acylation with pivaloyl chloride in the presence of a tertiary amine base (e.g., triethylamine). Each amino group reacts independently, though steric and electronic factors influence the reaction sequence .
Key reagents :
-
2,6-Diaminopyridine : Provides the aromatic backbone with two nucleophilic amino groups.
-
Pivaloyl chloride : Electrophilic acylating agent.
-
Triethylamine : Scavenges HCl, driving the reaction to completion.
Single-Step Diacylation Methodology
Reaction Conditions and Optimization
In a one-pot procedure, 2,6-diaminopyridine is treated with 2.2 equivalents of pivaloyl chloride in anhydrous dichloromethane (DCM) at 0°C–25°C. Triethylamine (2.5 equivalents) is added to neutralize HCl. The reaction proceeds via two consecutive acylation steps:
Critical parameters :
-
Temperature : Lower temperatures (0°C) minimize side reactions (e.g., over-acylation, ring chlorination) .
-
Solvent : DCM ensures solubility of intermediates and facilitates easy extraction .
-
Stoichiometry : A slight excess of pivaloyl chloride (2.2 eq.) ensures complete diacylation.
Workup and Purification
Post-reaction, the mixture is quenched with water, and the organic layer is washed with saturated NaHCO₃ and brine. The crude product is purified via silica gel chromatography (eluent: DCM:MeOH 20:1), yielding the diacylated product as a white solid .
Yield : 65–75% (theoretical maximum for two-step acylation).
Stepwise Acylation Approach
For substrates with differential reactivity, a stepwise strategy ensures selective functionalization.
First Acylation at Position 2
2,6-Diaminopyridine (1 eq.) is reacted with 1.1 eq. pivaloyl chloride in DCM at 0°C. Triethylamine (1.3 eq.) is added dropwise, and the mixture is stirred for 15–24 hours. The mono-acylated intermediate, N-(6-aminopyridin-2-yl)-2,2-dimethylpropionamide , is isolated via chromatography (DCM:MeOH 30:1) .
Key data :
Second Acylation at Position 6
The mono-acylated intermediate (1 eq.) is treated with 1.1 eq. pivaloyl chloride under identical conditions. Excess base (2.5 eq. Et₃N) ensures complete reaction. The final product is purified via recrystallization (toluene/hexanes) or chromatography .
Key data :
Comparative Analysis of Methods
Parameter | Single-Step Diacylation | Stepwise Acylation |
---|---|---|
Yield | 65–75% | 42–59% (overall) |
Complexity | Low | Moderate |
Purification | Column chromatography | Multiple steps |
Side Reactions | Minimal | Intermediate isolation |
The single-step method offers higher efficiency but risks incomplete acylation. The stepwise approach provides better control but requires additional labor .
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky pivaloyl groups at adjacent positions (2 and 6) may slow the second acylation. Using excess acyl chloride (2.5 eq.) and prolonged reaction times (24–48 hours) improves conversion .
-
Byproduct Formation : Chlorinated byproducts may arise from residual HCl. Rigorous drying (Na₂SO₄) and neutralization (NaHCO₃ washes) mitigate this issue .
-
Solubility Issues : Polar intermediates may precipitate prematurely. Switching to THF or DMF enhances solubility during later stages .
Scalability and Industrial Relevance
Kilogram-scale batches have been synthesized using analogous protocols . Key considerations include:
-
Cost-effectiveness : Pivaloyl chloride is inexpensive, but solvent recovery (DCM) reduces costs.
-
Safety : Exothermic reactions require controlled addition of acyl chloride.
-
Environmental Impact : Chlorinated solvents necessitate recycling systems.
Properties
IUPAC Name |
N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAGSMLGPQXYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393601 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101630-94-8 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.